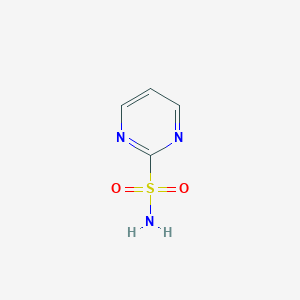

Pyrimidine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

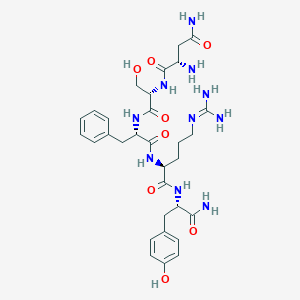

Pyrimidine-2-sulfonamide derivatives are a class of compounds that have garnered interest due to their wide range of biological activities, including potential therapeutic applications in ocular hypertension, Alzheimer's disease, antifungal, antitumor, and radioprotective treatments. These compounds are characterized by a pyrimidine ring substituted with a sulfonamide group, which is a common motif in many drugs due to its ability to interact with various enzymes and receptors [

Applications De Recherche Scientifique

Synthesis and Biological Activities

Pyrimidine-2-sulfonamide derivatives have been synthesized and studied extensively for their potential biological activities. For instance, C-2 sulfonamido pyrimidine nucleosides were prepared and showed moderate inhibition of tumor cell growth in vitro, utilizing six different human tumor cell lines (Krizmanić et al., 2003). Similarly, another study synthesized a novel series of pyrrolo[2,3-d] pyrimidines bearing sulfonamide moieties that displayed promising antitumor activity. Moreover, one of the compounds also exhibited radioprotective activity (Ismail et al., 2006).

Potential in Alzheimer's Disease Treatment

A series of pyrimidine-based sulfonamides were synthesized and investigated for their inhibitory potential against enzymes crucial in the treatment of Alzheimer's Disease. These compounds showed promising results in enzyme inhibition, with one compound, in particular, showing potent activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Rehman et al., 2017).

Role in Synthesis of Hybrid Compounds

The versatility of sulfonamides, including pyrimidine-2-sulfonamides, has been utilized in synthesizing a range of hybrid compounds with diverse pharmacological properties. These hybrids include compounds with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The review covers advances in designing and developing two-component sulfonamide hybrids containing pyrimidine and other biologically active heterocycles (Ghomashi et al., 2022).

Use as Protecting Groups in Organic Synthesis

The pyrimidine-2-sulfonamide group has been used as a novel protecting group in organic synthesis, particularly in activating aziridines towards ring opening. This approach provides a versatile method for the synthesis of a wide range of sulfonamides, including pharmaceuticals like Selegiline, used in treating Parkinson's disease (Bornholdt et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

pyrimidine-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBIYLGJUVNJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595001 |

Source

|

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine-2-sulfonamide | |

CAS RN |

142047-90-3 |

Source

|

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.